Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H19NO6. It is known for its unique chemical structure, which includes a benzene ring substituted with dimethyl ester groups and a bis(2-hydroxyethyl)amino group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate typically involves the esterification of 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is utilized in a wide range of scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl benzene-1,2-dicarboxylate
- Dimethyl benzene-1,4-dicarboxylate
- Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,2-dicarboxylate
Uniqueness
Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
6303-96-4 |
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Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO6/c1-20-13(18)10-7-11(14(19)21-2)9-12(8-10)15(3-5-16)4-6-17/h7-9,16-17H,3-6H2,1-2H3 |
InChI Key |
WZUFHQZXKQAYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N(CCO)CCO)C(=O)OC |
Origin of Product |
United States |
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